molecular formula C7H8N2O2 B1610478 3,4-Dimethyl-5-nitropyridine CAS No. 65169-36-0

3,4-Dimethyl-5-nitropyridine

Cat. No. B1610478
CAS RN: 65169-36-0
M. Wt: 152.15 g/mol
InChI Key: YBGDWMNIMXOAHA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitropyridine (3,4-DMNP) is a heterocyclic aromatic compound with a five-membered ring structure containing one nitrogen atom and two methyl groups. It is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical and fine chemical industries. 3,4-DMNP is also a useful building block for the synthesis of other heterocyclic compounds.

Scientific Research Applications

Reactions and Mechanisms

  • 3,4-Dimethyl-5-nitropyridine's reactivity with various agents has been extensively studied. Reinheimer et al. (1980) explored the reaction of 2-halo-5-nitropyridines with hydroxide ion in dimethyl sulfoxide, demonstrating pyridine ring cleavage and proposing an SN(ANRORC) mechanism (Reinheimer, Mayle, Dolnikowski, & Gerig, 1980).

Structural Analysis and Spectroscopy

  • Cottrell and Rieger (1967) obtained electron spin resonance spectra of various nitropyridine and pyrimidine anion radicals in dimethyl-sulphoxide solutions, contributing to our understanding of the molecular structures and spectra of nitropyridine derivatives (Cottrell & Rieger, 1967).
  • Yıldırım et al. (2011) performed a characterization study on 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory calculations, aiding in the understanding of molecular structures and vibrational spectra of such compounds (Yıldırım, Zalaoglu, Kırılmış, Koca, & Terzioglu, 2011).

Crystallography

Synthesis and Derivatives

  • Turgunalieva et al. (2023) and Proshchenkova et al. (2021) discussed the synthesis of derivatives of nitropyridines, highlighting the versatility of these compounds in chemical synthesis and their potential in various applications (Turgunalieva, Stalinskaya, Kulakov, Sagitullina, Atuchin, Elyshev, & Kulakov, 2023), (Proshchenkova, Shuvalov, Glyzdinskaya, Fisyuk, Chernenko, Khvostov, Tolstikova, Vorontsova, & Sagitullina, 2021).

properties

IUPAC Name

3,4-dimethyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-7(6(5)2)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGDWMNIMXOAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496633
Record name 3,4-Dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-nitropyridine

CAS RN

65169-36-0
Record name 3,4-Dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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